molecular formula C8H6ClN3S B12117728 2-chloro-4-(5-Methyl-2-thiazolil)pyriMidine

2-chloro-4-(5-Methyl-2-thiazolil)pyriMidine

Cat. No.: B12117728
M. Wt: 211.67 g/mol
InChI Key: SIZFNKAGBHSVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(5-Methyl-2-thiazolil)pyrimidine is a heterocyclic compound that contains both a pyrimidine and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both chlorine and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5-Methyl-2-thiazolil)pyrimidine typically involves the reaction of 2-chloropyrimidine with 5-methyl-2-thiazolylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(5-Methyl-2-thiazolil)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

Mechanism of Action

The mechanism of action of 2-chloro-4-(5-Methyl-2-thiazolil)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and thiazole groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For example, the compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(5-methyl-2-thiazolyl)pyridine
  • 2-chloro-4-(5-methyl-2-thiazolyl)quinoline
  • 2-chloro-4-(5-methyl-2-thiazolyl)benzene

Uniqueness

2-chloro-4-(5-Methyl-2-thiazolil)pyrimidine is unique due to the combination of the pyrimidine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity towards nucleophiles, while the thiazole ring contributes to its biological activity .

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c1-5-4-11-7(13-5)6-2-3-10-8(9)12-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZFNKAGBHSVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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